molecular formula C19H21NO4 B610564 Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- CAS No. 6808-63-5

Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-

Cat. No. B610564
CAS RN: 6808-63-5
M. Wt: 327.38
InChI Key: JLYWCHLTLCGOMW-LOACHALJSA-N
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Description

“Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-” is a compound of the class of 5,6,11,12-tetrahydrodibenzo(a, e)cycloocten-5,11-imine . It has been mentioned in patents for its anti-tussive and simultaneously musculotropic spasmolytic activities .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the structure of dibenzo[a,e]cyclooctene , which is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Dibenzo[a,e]cycloocten-5,6-dione, a derivative of 1,2-cyclooctatetraenoquinone, has been synthesized through selenium dioxide oxidation. This compound's structure, featuring a non-aromatic 8-membered ring, was elucidated using infrared and proton magnetic resonance spectroscopy (Yates, Lewars & Mccabe, 1970). Another study focused on the ring inversion barriers of dibenzo[a,c]cyclooctene and its derivatives, revealing their conformational dynamics and stability through chromatography and racemization studies (Rashidi-Ranjbar & Sandström, 1987).

Advanced Chemical Reactions and Ligand Synthesis

The molecule has been central to synthesizing dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones, paving the way for exploring benzocyclobutenones and their dimerization reactions. The influence of temperature on these reactions was a critical aspect of this study, indicating the molecule's potential in forming complex chemical structures (Liu et al., 2021). Moreover, dibenzo[a,e]cyclooctene has been synthesized on a multi-gram scale, emphasizing its role as a bidentate ligand for creating complexes with transition metals, which might be crucial in fields like catalysis and material science (Franck, Brill & Helmchen, 2014).

Spectroscopic Analysis and Structural Dynamics

The molecule has been a subject of spectroscopic analysis to understand its radical anions and the associated electronic and molecular structures. The studies indicate that these radical anions possess similar electronic structures, providing insights into the molecular geometry and electronic configurations of such complex molecules (Gerson et al., 1976). Substituted derivatives of dibenzo[a,e]cyclooctene have been synthesized, revealing the regioselectivity in chemical reactions and opening avenues for producing structurally diverse compounds (Zenouz, 2004).

properties

IUPAC Name

(9S)-5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3/t14?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWCHLTLCGOMW-LOACHALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218288
Record name Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-

CAS RN

6808-63-5
Record name Rotundine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006808635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 2
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 3
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 4
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 5
Reactant of Route 5
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 6
Reactant of Route 6
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-

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